molecular formula C8H12N2O2 B8342831 methyl 5-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate

methyl 5-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B8342831
M. Wt: 168.19 g/mol
InChI Key: CVPFVCOVAVTOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07973078B2

Procedure details

650 mg of methyl 5-[(1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl)methyl]-1-methyl-1H-pyrrole-2-carboxylate was dissolved in 20.0 mL of methanol, and 109 mg of hydrazine monohydrate was added thereto, followed by stirring at room temperature overnight. The reaction liquid was concentrated under reduced pressure, to the obtained residue was added chloroform, and the insolubles were filtered off. Then, the filtrate was concentrated under reduced pressure to obtain 294 mg of methyl 5-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate.
Name
methyl 5-[(1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl)methyl]-1-methyl-1H-pyrrole-2-carboxylate
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][C:13]1[N:17]([CH3:18])[C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][CH:14]=1.O.NN>CO>[NH2:3][CH2:12][C:13]1[N:17]([CH3:18])[C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
methyl 5-[(1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl)methyl]-1-methyl-1H-pyrrole-2-carboxylate
Quantity
650 mg
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CC1=CC=C(N1C)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
109 mg
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure, to the obtained residue
ADDITION
Type
ADDITION
Details
was added chloroform
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
Then, the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1=CC=C(N1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 294 mg
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.